1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane
Description
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopropyl group at position 2 and an ethyl group at position 4. The pyrimidine moiety is linked to a 1,4-diazepane ring, a seven-membered ring containing two nitrogen atoms. Its unique substituents—cyclopropyl (a strained, lipophilic ring) and ethyl (a flexible alkyl chain)—may influence solubility, metabolic stability, and binding interactions compared to analogs with aromatic or halogenated groups .
Properties
Molecular Formula |
C14H22N4 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C14H22N4/c1-2-12-10-13(17-14(16-12)11-4-5-11)18-8-3-6-15-7-9-18/h10-11,15H,2-9H2,1H3 |
InChI Key |
YLPPNGLKNZLBRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparisons:
Cyclopropane’s electron-withdrawing nature may also modulate the pyrimidine ring’s electronic properties. Ethyl vs. Methyl: The ethyl group at position 6 (target compound) increases steric bulk and lipophilicity compared to the methyl group in and . This could slow metabolic degradation but reduce aqueous solubility.
Molecular Weight and Complexity :
- The target compound is expected to have a higher molecular weight (~300–320 g/mol) than (226.7 g/mol) but lower than (302.8 g/mol). Increased molecular weight may affect bioavailability.
Functional Group Diversity :
- Halogenated analogs (e.g., ) may exhibit stronger binding to hydrophobic pockets in proteins via halogen bonding, whereas the methoxy group in enhances solubility for improved pharmacokinetics.
Biological Relevance :
- The diazepane ring’s conformational flexibility (common across all compounds) likely aids in target engagement. However, substituent variations dictate selectivity; for example, the chlorophenyl group in might favor interactions with aromatic residues in enzyme active sites.
Research Findings and Implications
- Synthetic Accessibility : Compounds like (CAS: 502133-57-5) are commercially available, suggesting established synthetic routes, whereas cyclopropyl-containing analogs may require specialized cyclopropanation techniques .
- Crystallographic Data : The widespread use of SHELX software (e.g., SHELXL, SHELXS) in structural determination implies that crystallographic data for these analogs could guide modeling of the target compound’s conformation.
- Safety Profiles: Limited data are available, but simpler analogs like (CAS: 41885-96-5) are marketed by suppliers like American Elements, indicating manageable toxicity for research use .
Biological Activity
The compound 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Information
- IUPAC Name: 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane
- Molecular Formula: CHN
- Molecular Weight: 228.28 g/mol
- CAS Number: [Insert CAS number if available]
Pharmacological Effects
Research indicates that 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane exhibits various biological activities, including:
- Anxiolytic Effects: Similar to benzodiazepines, this compound has shown potential in reducing anxiety in preclinical models.
- Antidepressant Activity: Studies suggest that it may influence serotonin pathways, contributing to its antidepressant-like effects.
- Neuroprotective Properties: The compound has demonstrated the ability to protect neuronal cells from oxidative stress.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to modulate the GABAergic system, enhancing inhibitory neurotransmission which is crucial for its anxiolytic effects.
Structure-Activity Relationship (SAR)
The structure of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane plays a significant role in its biological activity. Modifications to the cyclopropyl and pyrimidine rings can significantly alter its pharmacological profile. For example:
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl substitution | Increases anxiolytic potency |
| Ethyl group addition | Enhances selectivity for GABA receptors |
Study 1: Anxiolytic Efficacy in Rodent Models
In a controlled study using rodent models, 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane was administered at varying doses. The results indicated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The effective dose was found to be 5 mg/kg.
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The compound demonstrated a dose-dependent reduction in cell death, with an IC50 value of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
